3-(4-(Benzyloxy)phenyl)cyclohexanone
Description
3-(4-(Benzyloxy)phenyl)cyclohexanone is a cyclohexanone derivative featuring a benzyloxy-substituted phenyl group at the 3-position of the cyclohexanone ring. The benzyloxy group acts as an electron-donating substituent, influencing the compound’s reactivity and solubility. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the preparation of heterocyclic compounds or alkaloids, as seen in the synthesis of rigidin E .
Properties
CAS No. |
892492-36-3 |
|---|---|
Molecular Formula |
C19H20O2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
3-(4-phenylmethoxyphenyl)cyclohexan-1-one |
InChI |
InChI=1S/C19H20O2/c20-18-8-4-7-17(13-18)16-9-11-19(12-10-16)21-14-15-5-2-1-3-6-15/h1-3,5-6,9-12,17H,4,7-8,13-14H2 |
InChI Key |
YZONEBRDMZPARZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(=O)C1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 3-(4-(benzyloxy)phenyl)cyclohexanone, highlighting differences in substituents, properties, and applications:
Structural and Electronic Effects
- Substituent Position: The 3- vs. 4-position of the benzyloxy group on the cyclohexanone ring affects steric and electronic properties.
- Electron-Donating vs. Withdrawing Groups: The benzyloxy group (electron-donating) in this compound contrasts with the acetyl group (electron-withdrawing) in 3-(4-acetylphenyl)cyclohexanone . This difference impacts reactivity in nucleophilic additions or oxidations.
Physicochemical Properties
- Solubility: 4-(Benzyloxy)cyclohexanone is soluble in chloroform and methanol , while acetyl-substituted analogs may exhibit lower solubility due to increased polarity.
- Physical State : The 4-isomer is an oil, whereas bromophenyl or carboxy-substituted derivatives (e.g., compound 7 in ) are more likely to crystallize due to hydrogen bonding.
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